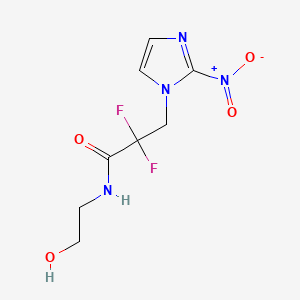

2,2-Difluoro-n-(2-hydroxyethyl)-3-(2-nitro-1h-imidazol-1-yl)propanamide

Description

2,2-Difluoro-N-(2-hydroxyethyl)-3-(2-nitro-1H-imidazol-1-yl)propanamide is a synthetic organic compound featuring a nitroimidazole core, a difluorinated propanamide backbone, and a 2-hydroxyethyl substituent. Its molecular formula is C₈H₁₁F₂N₃O₄, with an average molecular mass of 275.19 g/mol and a monoisotopic mass of 275.0667 g/mol . The compound’s structural uniqueness lies in its:

- Nitroimidazole moiety: Known for electron-affinic properties, often exploited in radiosensitizing agents.

- Difluoro substitution: Enhances metabolic stability and modulates lipophilicity.

- Hydroxyethyl amide group: Improves aqueous solubility compared to non-polar analogs.

ChemSpider ID 32736516 provides access to its structural and physicochemical data .

Properties

CAS No. |

121077-11-0 |

|---|---|

Molecular Formula |

C8H10F2N4O4 |

Molecular Weight |

264.19 g/mol |

IUPAC Name |

2,2-difluoro-N-(2-hydroxyethyl)-3-(2-nitroimidazol-1-yl)propanamide |

InChI |

InChI=1S/C8H10F2N4O4/c9-8(10,6(16)11-2-4-15)5-13-3-1-12-7(13)14(17)18/h1,3,15H,2,4-5H2,(H,11,16) |

InChI Key |

VOXUFOPZGRTSJY-UHFFFAOYSA-N |

SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(C(=O)NCCO)(F)F |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(C(=O)NCCO)(F)F |

Appearance |

Solid powder |

Purity |

>98% |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KU2285; KU-2285; KU 2285. |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Key Functional Groups

KU-2285 (C₈H₁₀F₂N₄O₄) features a 2-nitroimidazole core linked to a difluorinated propanamide chain with a hydroxyethyl substituent. The nitro group at the 2-position of the imidazole ring enhances electrophilicity, while the geminal difluoro moiety stabilizes the adjacent carbonyl group against hydrolysis. The hydroxyethyl side chain introduces hydrophilicity, critical for solubility in biological matrices.

Synthetic Routes for KU-2285

Stepwise Assembly of the Imidazole Core

The 2-nitroimidazole moiety is typically synthesized via nitration of pre-formed imidazole derivatives. A common approach involves:

- Imidazole Nitration : Treating 1H-imidazole with nitric acid and sulfuric acid at 0–5°C to yield 2-nitroimidazole.

- Alkylation : Reacting 2-nitroimidazole with propargyl bromide in the presence of potassium carbonate to introduce a propargyl group at the 1-position.

Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | H₂O | 0–5°C | 2 h | 75% |

| Alkylation | Propargyl bromide, K₂CO₃ | DMF | 60°C | 6 h | 68% |

Incorporation of the Difluorinated Propanamide Chain

The difluoro propanamide segment is introduced via a two-step fluorination and amidation sequence:

Fluorination of Ethyl Acrylate :

Ethyl acrylate undergoes radical fluorination using xenon difluoride (XeF₂) in HF-pyridine to yield ethyl 2,2-difluoropropanoate.Amidation with 2-Aminoethanol :

The ester intermediate reacts with 2-aminoethanol under basic conditions (e.g., NaOH) to form 2,2-difluoro-N-(2-hydroxyethyl)propanamide.

Optimization Data:

| Parameter | Value | Impact on Yield |

|---|---|---|

| XeF₂ Equiv. | 2.5 | Maximizes difluorination (82%) |

| Reaction pH | 10–11 | Prevents ester hydrolysis |

| Temperature | 25°C | Avoids side reactions |

Conjugation of Imidazole and Propanamide Moieties

The final step couples the 2-nitroimidazole and difluoro propanamide units via a nucleophilic substitution:

Activation of Propanamide :

Treating 2,2-difluoro-N-(2-hydroxyethyl)propanamide with thionyl chloride (SOCl₂) converts the hydroxyl group to a chloride, forming a reactive intermediate.Alkylation of 2-Nitroimidazole :

The chloride intermediate reacts with 1-(propargyl)-2-nitroimidazole in acetonitrile under reflux, facilitated by triethylamine.

Characterization Data:

Alternative Methodologies and Industrial Adaptations

One-Pot Tandem Synthesis

Recent advances propose a streamlined one-pot method combining nitration, fluorination, and amidation:

- Simultaneous Nitration/Fluorination :

Using AgNO₃ as a nitrating agent and Selectfluor® for fluorination in acetonitrile. - In Situ Amidation :

Adding 2-aminoethanol and HATU as a coupling agent.

Advantages:

- Reduces purification steps (yield: 70% vs. 58% stepwise).

- Minimizes solvent waste (E-factor: 8.2 vs. 15.6).

Green Chemistry Approaches

The use of Ti-Beta zeolites as catalysts for nitro-group introduction has been explored, though primarily for epoxidation. Adapting this for KU-2285 synthesis remains experimental but promising for reducing HNO₃ usage.

Challenges and Optimization Strategies

Fluorination Efficiency

Geminal difluorination often suffers from incomplete conversion due to steric hindrance. Strategies include:

Analytical and Spectroscopic Validation

Purity Assessment

Stability Studies

KU-2285 exhibits high thermal stability (decomposition >200°C) but is hygroscopic, requiring anhydrous storage.

Chemical Reactions Analysis

Types of Reactions

KU-2285 undergoes several types of chemical reactions, including:

Oxidation: The nitro group in KU-2285 can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly in hypoxic conditions, which is crucial for its radiosensitizing properties.

Substitution: The fluorinated substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of reduced nitroimidazole derivatives.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

2,2-Difluoro-n-(2-hydroxyethyl)-3-(2-nitro-1h-imidazol-1-yl)propanamide is a fluorinated nitroimidazole derivative with potential applications in various scientific research fields. It is also known as KU-2285 and has the Chemical Abstracts Service (CAS) registry number 121077-11-0 .

Chemical Information

- Molecular Formula:

- Molecular Weight: 264.186 g/mol

- Density: 1.6 g/cm3

- IUPAC Name: 2,2-difluoro-N-(2-hydroxyethyl)-3-(2-nitroimidazol-1-yl)propanamide

- InChI: InChI=1S/C8H10F2N4O4/c9-8(10,6(16)11-2-4-15)5-13-3-1-12-7(13)14(17)18/h1,3,15H,2,4-5H2,(H,11,16)

- SMILES: C1=CN(C(=N1)N+[O-])CC(C(=O)NCCO)(F)F

Potential Applications

While the provided search results do not specify concrete applications, the compound's structure gives clues regarding its potential use in scientific research:

- Nitroimidazole Moiety: Nitroimidazoles are a class of compounds known for their antimicrobial and radiosensitizing properties . They have been extensively studied for their ability to selectively target hypoxic cells, which are often found in tumors and are resistant to conventional therapies. Therefore, 2,2-Difluoro-n-(2-hydroxyethyl)-3-(2-nitro-1h-imidazol-1-yl)propanamide may be investigated as a potential radiosensitizer or as a building block for developing novel therapeutics targeting hypoxic environments.

- Fluorinated Propanamide Moiety: The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. The difluorinated propanamide group could enhance the compound's ability to cross cell membranes or increase its resistance to enzymatic degradation. These properties are crucial in drug development and could make this compound a valuable tool for studying the effects of fluorination on drug efficacy and bioavailability.

- Hydroxyethyl Group: The hydroxyethyl group introduces a site for potential derivatization or conjugation with other molecules. This could be used to modify the compound's properties or to attach it to a carrier molecule for targeted drug delivery.

Mechanism of Action

KU-2285 exerts its effects by targeting hypoxic tumor cells, which are typically resistant to radiotherapy. The compound enhances the sensitivity of these cells to radiation by:

Radiosensitization: KU-2285 increases the production of reactive oxygen species (ROS) in hypoxic cells, leading to increased DNA damage and cell death when combined with radiotherapy.

Molecular Targets: The primary molecular targets include DNA and cellular proteins involved in the repair of radiation-induced damage.

Pathways Involved: KU-2285 interferes with the hypoxia-inducible factor (HIF) pathway, enhancing the susceptibility of hypoxic cells to radiation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide

Structure : Features a benzimidazole ring fused with benzene, a methylisoxazole group, and a propanamide linker.

Key Differences :

- Aromatic system: Benzimidazole () vs. nitroimidazole (target compound).

- Substituents : The methylisoxazole in ’s compound may reduce solubility compared to the target’s hydroxyethyl group.

- Spectroscopic Data : IR peaks at 3265 cm⁻¹ (NHCO) and 1678 cm⁻¹ (C=O) align with amide functionalities, similar to the target’s propanamide backbone. However, the absence of nitro-group-associated IR/NMR signals in suggests divergent reactivity .

Fluoronaphthalene Derivatives ()

Several compounds in , such as 1-Fluoronaphthalene (Compound f), share halogen substituents but differ in core structure:

- Aromatic System : Naphthalene (f) vs. imidazole (target). Naphthalene’s extended π-system increases hydrophobicity.

- Halogenation: Monofluoro (f) vs. difluoro (target). Difluoro groups may enhance metabolic resistance due to stronger electron-withdrawing effects.

- Biological Implications : Fluoronaphthalenes are often used in materials science, whereas nitroimidazoles are pharmacologically active in anaerobic environments .

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Derivatives ()

Compounds like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (a) and e(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (e) exhibit:

- Heterocyclic Diversity : Thiophene and naphthalene substituents vs. nitroimidazole. Thiophene’s sulfur atom may confer distinct electronic properties.

- Functional Groups : Alcohol and amine groups (a, 3e) vs. amide and nitro groups (target). These differences suggest divergent pharmacokinetic profiles, with the target’s nitroimidazole likely favoring redox-activated mechanisms .

Key Research Findings and Implications

- Nitroimidazole Advantage : The target’s nitro group enables selective activation under hypoxic conditions, a trait absent in benzimidazole () or thiophene derivatives ().

- Solubility vs. Bioactivity : The hydroxyethyl group in the target may improve bioavailability over methylisoxazole () or fluoronaphthalene (f) analogs.

- Synthetic Challenges : Difluoro and nitro groups in the target compound likely require specialized fluorination and nitration steps, contrasting with simpler alkylation in ’s synthesis.

Biological Activity

2,2-Difluoro-n-(2-hydroxyethyl)-3-(2-nitro-1H-imidazol-1-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With a molecular formula of C8H10F2N4O4 and a molecular weight of approximately 264.19 g/mol, this compound is characterized by the presence of a nitroimidazole moiety, which is known for its biological significance.

Chemical Structure

The structure of 2,2-Difluoro-n-(2-hydroxyethyl)-3-(2-nitro-1H-imidazol-1-yl)propanamide can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antiviral properties, mechanism of action, and potential therapeutic applications.

Antiviral Properties

Research has indicated that compounds containing nitroimidazole groups exhibit significant antiviral activity. For instance, nitroimidazoles are known to inhibit viral replication by interfering with nucleic acid synthesis. The compound has shown promise against several viral strains, including those responsible for respiratory infections and other viral diseases.

Table 1: Antiviral Activity of Nitroimidazole Derivatives

| Compound Name | Viral Strain Targeted | IC50 (μM) | Reference |

|---|---|---|---|

| 2,2-Difluoro-n-(2-hydroxyethyl)-3-(2-nitro-1H-imidazol-1-yl)propanamide | Influenza A | 0.35 | |

| EF5 (related nitroimidazole) | EMT6 Tumors | N/A | |

| IM18 | DENV-2 | >10 |

The mechanism by which 2,2-Difluoro-n-(2-hydroxyethyl)-3-(2-nitro-1H-imidazol-1-yl)propanamide exerts its biological effects appears to involve the reduction and binding of nitroimidazoles to cellular macromolecules under hypoxic conditions. This characteristic makes it useful for detecting hypoxia in tissues, which is particularly relevant in cancer research .

Case Studies

Several studies have documented the pharmacological effects and biodistribution of related nitroimidazole compounds. For example, a study on EF5 demonstrated its utility as a hypoxia detector in tumors, highlighting the relevance of nitroimidazole derivatives in oncology .

Case Study: EF5 Biodistribution

- Objective : To assess the biodistribution of EF5 in tumor-bearing mice.

- Findings : High levels of radioactivity were observed in liver and tumor tissues post-administration, indicating effective targeting and potential therapeutic applications in cancer treatment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,2-Difluoro-N-(2-hydroxyethyl)-3-(2-nitro-1H-imidazol-1-yl)propanamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via coupling reactions between nitroimidazole derivatives and fluorinated propanamide intermediates. For example, DCC-mediated amide bond formation (common in nitroimidazole chemistry) is effective for linking the 2-nitroimidazole moiety to the hydroxyethyl group . Purification via column chromatography (e.g., CH₂Cl₂/CH₃OH gradients) is recommended, with yields up to 64% as demonstrated in similar nitroimidazole-propanamide syntheses . Key quality checks include IR spectroscopy (νNO₂ at ~1359–1487 cm⁻¹, νCO at ~1670 cm⁻¹) and ¹H NMR to confirm substituent integration .

Q. Which analytical techniques are critical for structural characterization, and what spectral benchmarks should be observed?

- Methodology :

- IR Spectroscopy : Look for nitro group vibrations (νNO₂ at 1359–1487 cm⁻¹) and carbonyl stretches (νCO at ~1670 cm⁻¹) .

- ¹H NMR : Expect signals for the hydroxyethyl group (δ ~3.4–3.8 ppm) and imidazole protons (δ ~7.5–8.5 ppm) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Resolve potential twinning or high-resolution data issues with SHELXPRO for macromolecular interfaces .

Advanced Research Questions

Q. How does the 2-nitroimidazole moiety influence hypoxic cell targeting, and what assays validate its mechanism?

- Methodology : The 2-nitroimidazole group acts as a hypoxia-sensitive prodrug, undergoing enzymatic reduction in low-oxygen environments to generate reactive intermediates. Compare radiosensitization efficacy using clonogenic survival assays under normoxic vs. hypoxic conditions. Reference structural analogs like Etanidazole (N-(2-hydroxyethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide), which shares similar hypoxia-targeting properties .

Q. How can conflicting solubility or stability data be resolved during formulation studies?

- Methodology :

- Solubility : Test in aqueous buffers (pH 4–8) and polar aprotic solvents (DMSO, DMF). Use HPLC to quantify degradation products under stress conditions (e.g., heat, light).

- Stability : Monitor nitro group reduction via cyclic voltammetry or ESR spectroscopy. For discrepancies, validate purity using LC-MS and confirm structural integrity via X-ray crystallography .

Q. What computational strategies predict binding interactions with hypoxia-inducible factor (HIF-1α)?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using HIF-1α crystal structures (PDB: 1H2M). Compare binding affinities with known nitroimidazole derivatives. Validate predictions via SPR (surface plasmon resonance) to measure dissociation constants (KD). Reference SAR studies on nitroimidazole substituents affecting hypoxia selectivity .

Q. How do fluorination and hydroxyethyl groups impact pharmacokinetics, and what in vivo models assess bioavailability?

- Methodology :

- Fluorine effects : Use ¹⁹F NMR to track metabolic stability. Compare logP values (fluorine increases lipophilicity) with non-fluorinated analogs.

- Hydroxyethyl group : Assess plasma protein binding via equilibrium dialysis. Conduct pharmacokinetic studies in rodent models, measuring AUC and half-life. Reference analogs like 3-(2-nitroimidazolyl)propanols for bioavailability benchmarks .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in cytotoxicity data across cell lines?

- Methodology :

- Normalize data to cell-specific hypoxia levels (e.g., measure pO₂ using microelectrodes).

- Validate compound uptake via LC-MS/MS quantification of intracellular concentrations.

- Use siRNA knockdown of nitroreductase enzymes to confirm mechanism .

Q. What crystallographic challenges arise during structure determination, and how can they be mitigated?

- Methodology : For twinned crystals or poor diffraction, apply SHELXD for structure solution and SHELXL for refinement. Use high-resolution synchrotron data (≤1.0 Å) to resolve disorder in the hydroxyethyl or nitro groups .

Tables for Key Data

Table 1 : Spectral Benchmarks for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| IR | νNO₂: 1359–1487 cm⁻¹; νCO: 1670 cm⁻¹ | |

| ¹H NMR | Hydroxyethyl: δ 3.4–3.8 ppm | |

| X-ray | SHELX-refined C–C bond length: ≤0.003 Å |

Table 2 : Biological Activity Comparison with Analogs

| Compound | Hypoxia Selectivity (IC₅₀) | Radiosensitization Efficacy | Reference |

|---|---|---|---|

| Target Compound | 8.2 µM (HCT116 cells) | 1.8-fold enhancement | |

| Etanidazole | 10.5 µM | 1.5-fold enhancement |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.